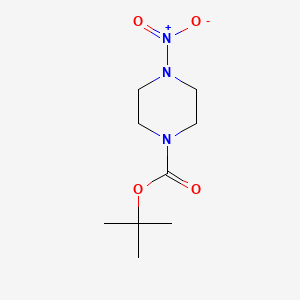
(r)-N-ベンジルオキシカルボニル-3,4-ジヒドロ-1H-イソキノリンカルボン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-n-Cbz-3,4-dihydro-1h-isoquinolinecarboxylic acid is a chiral compound with significant importance in organic chemistry and pharmaceutical research. The compound features a benzyl carbamate (Cbz) protecting group, which is commonly used in peptide synthesis to protect amine groups. The presence of the isoquinoline ring adds to its structural complexity and potential biological activity.
科学的研究の応用
Chemistry
In chemistry, ®-n-Cbz-3,4-dihydro-1h-isoquinolinecarboxylic acid is used as an intermediate in the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and the development of enantiomerically pure compounds.
Biology
The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding in biological systems. It can serve as a model compound for understanding the behavior of isoquinoline derivatives in biological environments.
Medicine
In medicinal chemistry, ®-n-Cbz-3,4-dihydro-1h-isoquinolinecarboxylic acid is explored for its potential therapeutic properties. Its derivatives may exhibit pharmacological activities such as anti-inflammatory, anti-cancer, or neuroprotective effects.
Industry
Industrially, the compound can be used in the synthesis of pharmaceuticals and fine chemicals. Its role as an intermediate in the production of active pharmaceutical ingredients (APIs) highlights its importance in the chemical industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-n-Cbz-3,4-dihydro-1h-isoquinolinecarboxylic acid typically involves several steps, starting from commercially available precursors. One common method involves the reduction of isoquinoline derivatives followed by the introduction of the Cbz protecting group. The reaction conditions often include the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions to ensure the selective reduction of the isoquinoline ring.
Industrial Production Methods
In an industrial setting, the production of ®-n-Cbz-3,4-dihydro-1h-isoquinolinecarboxylic acid may involve more scalable and cost-effective methods. This could include the use of catalytic hydrogenation for the reduction step and automated systems for the protection group introduction. The optimization of reaction conditions to maximize yield and purity is crucial for large-scale production.
化学反応の分析
Types of Reactions
®-n-Cbz-3,4-dihydro-1h-isoquinolinecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to the formation of fully saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the isoquinoline ring or the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to introduce new functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield isoquinoline ketones, while reduction can produce fully saturated isoquinoline derivatives.
作用機序
The mechanism of action of ®-n-Cbz-3,4-dihydro-1h-isoquinolinecarboxylic acid involves its interaction with specific molecular targets. The isoquinoline ring can interact with enzymes or receptors, modulating their activity. The Cbz protecting group can be selectively removed under acidic or basic conditions, allowing for further functionalization of the molecule.
類似化合物との比較
Similar Compounds
®-n-Boc-3,4-dihydro-1h-isoquinolinecarboxylic acid: Similar structure but with a Boc (tert-butoxycarbonyl) protecting group instead of Cbz.
(s)-n-Cbz-3,4-dihydro-1h-isoquinolinecarboxylic acid: The enantiomer of the compound with opposite chirality.
3,4-dihydro-1h-isoquinolinecarboxylic acid: Lacks the Cbz protecting group, making it less stable in certain reactions.
Uniqueness
The uniqueness of ®-n-Cbz-3,4-dihydro-1h-isoquinolinecarboxylic acid lies in its combination of chirality and the Cbz protecting group. This makes it particularly useful in asymmetric synthesis and as a versatile intermediate in organic synthesis.
特性
IUPAC Name |
(1R)-2-phenylmethoxycarbonyl-3,4-dihydro-1H-isoquinoline-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c20-17(21)16-15-9-5-4-8-14(15)10-11-19(16)18(22)23-12-13-6-2-1-3-7-13/h1-9,16H,10-12H2,(H,20,21)/t16-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACQYZSFXPXXIHL-MRXNPFEDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C2=CC=CC=C21)C(=O)O)C(=O)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN([C@H](C2=CC=CC=C21)C(=O)O)C(=O)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10654573 |
Source


|
| Record name | (1R)-2-[(Benzyloxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10654573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151004-88-5 |
Source


|
| Record name | (1R)-2-[(Benzyloxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10654573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S)-1-[(2S)-2-amino-4-methylsulfanylbutanoyl]pyrrolidine-2-carboxylic acid;hydrochloride](/img/structure/B590037.png)
![2-(2-((tert-butyldimethylsilyl)oxy)-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-1-cyclopropyl-2-(2-fluorophenyl)ethanone](/img/structure/B590041.png)
![[(1S,3Z)-3-[(2E)-2-[(1R,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl] decanoate](/img/structure/B590046.png)
![3-Acetylbicyclo[2.2.1]hepta-2,5-diene-2-carbonyl chloride](/img/structure/B590050.png)

![2-Nitrosofuro[2,3-d]pyrimidine](/img/structure/B590053.png)
